molecular formula C17H14N2O2 B2728653 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 725705-56-6

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No.: B2728653
CAS No.: 725705-56-6
M. Wt: 278.311
InChI Key: TZORFOZZBMQHCM-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C17H14N2O2. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a pyridine ring fused to a quinoline core, with methyl groups at positions 6 and 8, and a carboxylic acid group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, a Friedländer synthesis can be employed, where an aldehyde and a ketone react in the presence of an amine catalyst to form the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    2-Methylquinoline: A derivative with a single methyl group, used in similar applications.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to the presence of both pyridine and quinoline rings, along with specific functional groups that enhance its reactivity and potential biological activities .

Biological Activity

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by empirical data and case studies.

Chemical Structure

The compound features a quinoline core substituted with methyl groups at positions 6 and 8, and a pyridine group at position 2, along with a carboxylic acid functional group at position 4. This unique structure is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in cancer therapy.
  • Enzyme Inhibition : It binds to specific enzymes, modulating their activity and influencing various biochemical pathways.
  • Antiviral Activity : Preliminary studies indicate that it may exhibit antiviral properties against certain viral strains by inhibiting viral replication mechanisms.

Biological Activity Overview

The following sections summarize the key biological activities observed in research studies.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)12.5Apoptosis induction
MCF7 (Breast)15.0Cell cycle arrest
A549 (Lung)10.0DNA intercalation

Antiviral Activity

In antiviral studies, the compound has shown effectiveness against enterovirus D68 (EV-D68), a virus associated with respiratory illness. The mechanism involves inhibition of viral protein synthesis.

Compound EC50 (µM) Selectivity Index
This compound5.020

Case Study 1: Anticancer Effects

A recent study examined the effects of the compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 15 µM, with apoptosis being confirmed through flow cytometry analysis.

Case Study 2: Antiviral Properties

Another study focused on its antiviral activity against EV-D68. The compound was found to inhibit viral replication effectively at concentrations as low as 5 µM, demonstrating potential as a therapeutic agent for viral infections.

Research Findings

Recent findings highlight the potential of this compound in various therapeutic areas:

  • Anticancer Research : Ongoing studies are investigating its effects on different cancer types, aiming to optimize its structure for enhanced potency.
  • Antiviral Development : The compound's ability to inhibit viral replication is being explored further to develop new antiviral therapies.
  • Enzyme Interaction Studies : Research is underway to understand how this compound interacts with specific enzymes involved in disease pathways, which could lead to novel drug designs.

Properties

IUPAC Name

6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-10-7-11(2)16-12(8-10)13(17(20)21)9-15(19-16)14-5-3-4-6-18-14/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZORFOZZBMQHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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